2-Propoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
Description
2-Propoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine (CAS: 1346707-85-4) is a boronate ester-functionalized pyridine derivative with the molecular formula C₁₄H₂₂BNO₃ and a molecular weight of 263.14 g/mol . The compound features a propoxy group at the 2-position and a pinacol boronate ester (4,4,5,5-tetramethyl-1,3,2-dioxaborolane) at the 4-position of the pyridine ring. It is typically stored at -20°C under dry conditions to prevent hydrolysis of the boronate ester . This compound is of interest in cross-coupling reactions, such as Suzuki-Miyaura couplings, due to its boronate functionality .
Properties
IUPAC Name |
2-propoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22BNO3/c1-6-9-17-12-10-11(7-8-16-12)15-18-13(2,3)14(4,5)19-15/h7-8,10H,6,9H2,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPGHQNHDPGRLEZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=NC=C2)OCCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22BNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30671323 | |
| Record name | 2-Propoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30671323 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1346707-85-4 | |
| Record name | Pyridine, 2-propoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1346707-85-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Propoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30671323 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Mechanism of Action
Target of Action
It is known that this compound can be used as a reagent to borylate arenes, which suggests that its targets could be arene compounds.
Mode of Action
The compound interacts with its targets (arenes) through a process known as borylation. In this process, a boron atom from the compound is added to the arene, resulting in a boron-substituted arene. This reaction is facilitated by the presence of the 2-Propoxy and 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl groups in the compound.
Biochemical Pathways
The borylation of arenes can lead to the formation of organoboronic acids and their derivatives, which are important intermediates in organic synthesis, including the synthesis of pharmaceuticals.
Result of Action
The primary result of the action of 2-Propoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine is the borylation of arenes. This can lead to the formation of various boron-containing organic compounds, which have applications in organic synthesis and pharmaceutical development.
Biological Activity
2-Propoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine is a compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, including its mechanisms of action, therapeutic applications, and relevant case studies.
- Chemical Formula : C13H19B O3
- Molecular Weight : 229.1 g/mol
- CAS Number : 61676-62-8
The biological activity of this compound is primarily attributed to its interaction with various biological targets. It acts as a modulator of G protein-coupled receptors (GPCRs), which are crucial in numerous signaling pathways related to disease states. Specifically, it has been shown to influence pathways associated with cancer and inflammation by targeting receptor tyrosine kinases such as c-Met and VEGFR-2.
Key Mechanisms:
- Inhibition of Receptor Tyrosine Kinases : Studies have indicated that derivatives of pyridine compounds can inhibit c-Met and VEGFR-2 pathways, which are vital in tumor proliferation and angiogenesis .
- Modulation of GPCR Activity : The compound may also affect the signaling cascades initiated by GPCRs, leading to altered cellular responses such as apoptosis or proliferation .
Biological Activity Data
| Activity Type | Assay Type | Result | Reference |
|---|---|---|---|
| c-Met Inhibition | IC50 Assay | 0.11 μM | |
| VEGFR-2 Inhibition | IC50 Assay | 0.19 μM | |
| GPCR Modulation | Signaling Pathway Analysis | Altered cAMP levels |
Case Study 1: Anticancer Potential
A study focused on the synthesis of novel pyridine derivatives, including the compound , demonstrated significant anticancer activity through dual inhibition of c-Met and VEGFR-2 pathways. The lead compound exhibited low nanomolar IC50 values in vitro, suggesting strong potential for further development as an anticancer agent .
Case Study 2: Inflammatory Response Modulation
Research investigating the effects of similar dioxaborolane compounds on inflammatory responses showed that these compounds could downregulate pro-inflammatory cytokines in vitro. This suggests their potential application in treating inflammatory diseases .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Functional Group Variations
Table 1: Key Structural Differences and Properties
Physicochemical Properties
- Solubility : Bulkier substituents (e.g., 2-methylpropoxy in ) reduce solubility in polar solvents compared to the target compound’s propoxy group .
- Stability : The target compound’s storage at -20°C () contrasts with refrigerated storage for analogs like 4-Methyl-2-(2-methylpropoxy)...pyridine (), suggesting higher hydrolytic sensitivity .
Q & A
Q. What are the common synthetic routes for 2-Propoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine?
- Methodological Answer : The compound is typically synthesized via Suzuki-Miyaura cross-coupling, leveraging the boronic ester moiety. Key steps include:
- Step 1 : Preparation of the pyridine boronic ester precursor through halogenation of the pyridine ring followed by Miyaura borylation (using bis(pinacolato)diboron and a palladium catalyst) .
- Step 2 : Introduction of the propoxy group via nucleophilic substitution or copper-mediated alkoxylation under inert conditions (e.g., dry THF or DMF as solvents) .
- Purification : High-performance liquid chromatography (HPLC) is recommended for isolating the final product with >95% purity .
Table 1 : Representative Reaction Conditions
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Borylation | Pd(dppf)Cl₂, KOAc, DMF, 80°C | 70–85 | |
| Alkoxylation | NaH, 1-propanol, THF, 0°C → RT | 60–75 |
Q. How is the boronic ester group characterized spectroscopically?
- Methodological Answer :
- ¹¹B NMR : A singlet near δ 30–35 ppm confirms the presence of the dioxaborolane ring .
- ¹H/¹³C NMR : Peaks for the tetramethyl groups (δ 1.0–1.3 ppm for ¹H; δ 24–25 ppm for ¹³C) and pyridine protons (δ 7.5–8.5 ppm) are diagnostic .
- IR Spectroscopy : B-O stretching vibrations at ~1350 cm⁻¹ and aromatic C-H stretches near 3050 cm⁻¹ .
Advanced Research Questions
Q. How can competing side reactions during Suzuki coupling be minimized?
- Methodological Answer : Side reactions (e.g., protodeboronation or homocoupling) are mitigated by:
Q. What strategies resolve discrepancies in crystallographic data for boron-containing compounds?
- Methodological Answer : Challenges in X-ray refinement arise from boron’s low electron density. Solutions include:
- Software Tools : SHELXL for refining anisotropic displacement parameters and OLEX2 for visualizing disorder in the dioxaborolane ring .
- Data Collection : High-resolution (<1.0 Å) synchrotron data improves electron density maps .
- Validation : Cross-check with DFT-calculated geometries to validate bond lengths (e.g., B-O ~1.36 Å) .
Q. How do solvent effects influence the stability of the boronic ester during storage?
- Methodological Answer : Hydrolysis is minimized by:
- Storage Conditions : Anhydrous DMSO or THF at –20°C under argon .
- Stability Testing : Periodic ¹H NMR (monitoring δ 1.0–1.3 ppm tetramethyl peaks) assesses degradation .
Data Contradiction Analysis
Q. Conflicting reports on regioselectivity in alkoxylation: How to reconcile?
- Methodological Answer : Discrepancies arise from competing O- vs. N-alkylation pathways. To ensure regioselectivity:
- Substrate Design : Electron-withdrawing groups on pyridine direct alkoxylation to the 4-position .
- Reagent Choice : Use NaH instead of K₂CO₃ to deprotonate the alcohol selectively .
- Validation : LC-MS tracking of intermediates confirms reaction trajectory .
Methodological Best Practices
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
